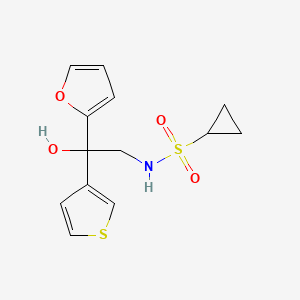

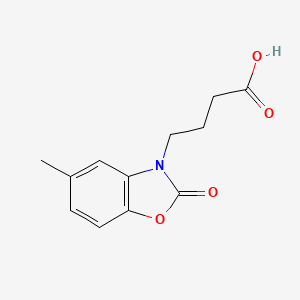

![molecular formula C20H14N4O2S2 B2860138 (Z)-N-(6-乙酰氨基-3-(丙-2-炔-1-基)苯并[d]噻唑-2(3H)-亚甲基)苯并[d]噻唑-2-甲酰胺 CAS No. 865182-90-7](/img/structure/B2860138.png)

(Z)-N-(6-乙酰氨基-3-(丙-2-炔-1-基)苯并[d]噻唑-2(3H)-亚甲基)苯并[d]噻唑-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a benzo[d]thiazole derivative, which is a type of heterocyclic compound. Heterocyclic compounds are widely used in medicinal chemistry and drug design due to their structural complexities . They are frequently used as biological probes in living systems as well as drugs in medicine because their diverse heteroatoms can bind different locations of biological macromolecules .

Synthesis Analysis

While specific synthesis methods for this compound are not available, benzo[d]thiazoles can be synthesized through various methods. For instance, a highly efficient unprecedented catalyst-free microwave-assisted procedure for synthesizing benzo[d]imidazo[2,1-b]thiazoles and N-alkylated 2-aminobenzo[d]oxazol in green media was developed . The transformation provided rapid access to functionalized benzo[d]imidazo[2,1-b]thiazoles from 2-aminobenzothiazole and N-alkylated 2-aminobenzo[d]oxazole from 2-aminobenzoxazole scaffolds under mild transition-metal-free conditions .Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as 1H NMR, 13C NMR, HPLC, and MS spectral analysis . These techniques allow for the identification of the different functional groups present in the compound and their arrangement.科学研究应用

Glycosylation in Carbohydrate Chemistry

This compound has been utilized in the field of carbohydrate chemistry, particularly in glycosylation reactions. The acetamido group in the compound can mimic the structure of 2-acetamido sugars, which are directly converted into oxazolines to produce 1,2-trans-glycosides . This process is significant for synthesizing complex carbohydrates without the need for protecting groups, streamlining the production of glycosides and disaccharides.

Inhibition of Protein Tyrosine Phosphatase 1B

In the pursuit of new treatments for Type II diabetes, derivatives of this compound have been synthesized and evaluated as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B) . PTP1B plays a pivotal role as a negative regulator of insulin and leptin signaling, and its inhibition can be beneficial for managing diabetes. The compound’s derivatives have shown promising results in both in vitro and in vivo studies, indicating potential as a therapeutic agent.

Palladium-Catalyzed Carboannulation

The prop-2-yn-1-yl group within the compound’s structure makes it a candidate for palladium-catalyzed carboannulation reactions . These reactions are crucial for constructing complex organic molecules, including pharmaceuticals and natural products. The compound can participate in alkynylative [5 + 1] carboannulation, contributing to the synthesis of ethynylated aromatic compounds.

Molecular Docking Studies

Molecular docking studies have employed this compound to understand its binding mode to the active site of target proteins . Such studies are essential for drug design, allowing researchers to predict the interaction between the compound and the protein, thus guiding the synthesis of more potent and selective inhibitors.

未来方向

The future directions for research on this compound could include further exploration of its potential biological activities, development of more efficient synthesis methods, and investigation of its mechanism of action. Further studies could also explore its potential applications in medicinal chemistry and drug design .

属性

IUPAC Name |

N-(6-acetamido-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-1,3-benzothiazole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N4O2S2/c1-3-10-24-15-9-8-13(21-12(2)25)11-17(15)28-20(24)23-18(26)19-22-14-6-4-5-7-16(14)27-19/h1,4-9,11H,10H2,2H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDALIVPBRXPWAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C3=NC4=CC=CC=C4S3)S2)CC#C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(4-(cyclopropanecarbonyl)piperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2860056.png)

![1-[4-({2-[(2-Methylprop-2-en-1-yl)oxy]ethyl}amino)phenyl]ethan-1-one](/img/structure/B2860058.png)

![2'-benzyl-1'-oxo-2',4'-dihydro-1'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxylic acid](/img/structure/B2860060.png)

![(Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-(2-oxopropoxy)benzofuran-3(2H)-one](/img/structure/B2860061.png)

![5-[(dibutylamino)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B2860063.png)

![6-[4-(5,6-Dimethylpyrimidin-4-YL)piperazin-1-YL]pyridine-2-carbonitrile](/img/structure/B2860065.png)

![2-[cyano(phenyl)amino]-N-[3-methyl-1-(4-methylphenyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B2860070.png)

![(2Z)-2-[(5-bromo-1-benzofuran-2-yl)methylidene]-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B2860071.png)

![N-(2,5-dimethoxyphenyl)-2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2860077.png)